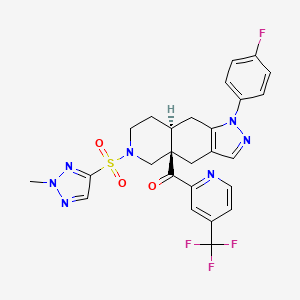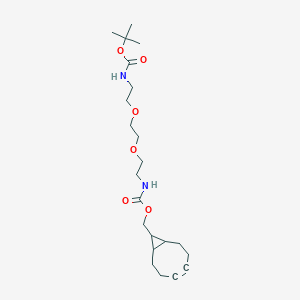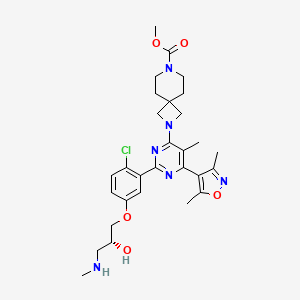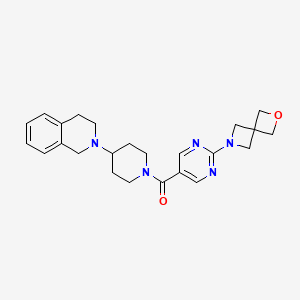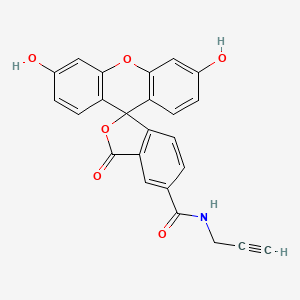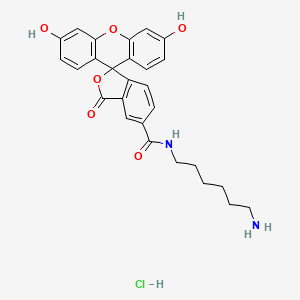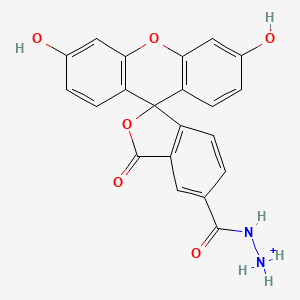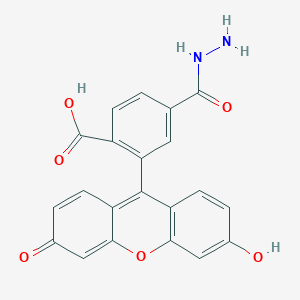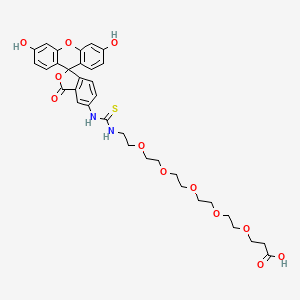
Fluorescein-PEG5-Acid
Overview
Description
Fluorescein-PEG5-Acid is a compound that combines the fluorescent properties of fluorescein with the solubility and biocompatibility of polyethylene glycol (PEG). This compound is particularly useful in the field of chemical biology and biomedical research due to its ability to act as a linker in proteolysis-targeting chimeras (PROTACs) and other applications .
Mechanism of Action
Target of Action
Fluorescein-PEG5-Acid is a versatile molecular probe composed of a fluorescein moiety, a hydrophilic polyethylene glycol (PEG) linker, and a carboxylic acid functional group . The primary targets of this compound are primary amine groups. The terminal carboxylic acid of this compound can react with these primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Mode of Action
The interaction of this compound with its targets involves the formation of a stable amide bond between the terminal carboxylic acid of the compound and the primary amine groups of the target . This interaction results in changes at the molecular level, including alterations in the fluorescence parameters of the compound .
Biochemical Pathways
This compound, as a fluorescent probe, is intrinsically linked to cellular life since all metabolic pathways are implicated into ionic flows . The determination of local pH offers a unique and major opportunity to increase our understanding of biological systems . .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media . This property likely enhances the bioavailability of this compound, allowing it to effectively reach and interact with its targets.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its fluorescence properties. The compound exhibits strong fluorescence, which can be used as a diagnostic tool in various fields of medicine . Upon photoactivation, this compound releases potentially toxic molecules, such as singlet oxygen . These molecules can affect physiological processes, leading to observable changes in cell viability and metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the local pH . Additionally, the compound’s interaction with its targets can be influenced by the presence of activators such as EDC or HATU
Biochemical Analysis
Biochemical Properties
Fluorescein-PEG5-Acid is a PEG-based linker for PROTACs . It is used in the synthesis of PROTACs, which are molecules that can degrade target proteins in cells . This compound interacts with various enzymes and proteins involved in the ubiquitin-proteasome system, a major pathway for protein degradation .
Cellular Effects
This compound is an activator of G protein-coupled receptors, which are found in the central nervous system . It binds to the receptor and causes a conformational change that leads to activation of the receptor and release of intracellular signaling molecules . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It binds to G protein-coupled receptors, causing a conformational change that activates the receptor . This activation can lead to changes in gene expression and enzyme activity .
Transport and Distribution
This compound, due to its PEG linker, is expected to have enhanced solubility and reduced non-specific interactions, which could influence its transport and distribution within cells and tissues .
Subcellular Localization
Fluorescein compounds are often used as fluorescent markers in various subcellular compartments due to their strong fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG5-Acid typically involves the conjugation of fluorescein with a PEG5 linker. The process begins with the activation of the carboxyl group of fluorescein using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated fluorescein is then reacted with a PEG5 amine to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated synthesis and purification systems helps in achieving the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Fluorescein-PEG5-Acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Conjugation Reactions: The PEG linker allows for the conjugation of the compound to various biomolecules, enhancing its utility in biological applications.
Common Reagents and Conditions:
EDC or HATU: Used for activating the carboxyl group of fluorescein.
Primary Amines: React with the activated carboxyl group to form amide bonds.
Major Products Formed: The primary product formed from these reactions is this compound conjugated to various biomolecules, which can be used in a range of applications from drug delivery to imaging .
Scientific Research Applications
Fluorescein-PEG5-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting chemical substances and studying chemical reactions.
Biology: Employed in cell tracking, receptor binding analysis, and enzyme-substrate interactions.
Medicine: Utilized in fluorescence-guided disease diagnosis and theranostics.
Industry: Applied in drug delivery studies and the development of new therapeutic agents.
Comparison with Similar Compounds
Fluorescein-PEG3-Acid: Similar to Fluorescein-PEG5-Acid but with a shorter PEG linker.
Fluorescein-PEG7-Acid: Similar but with a longer PEG linker.
Uniqueness: this compound is unique due to its optimal balance between solubility and biocompatibility, making it highly effective for a wide range of applications. The PEG5 linker provides sufficient flexibility and distance between the fluorescein moiety and the conjugated biomolecule, enhancing its utility in various research fields .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O12S/c37-23-2-5-27-29(20-23)47-30-21-24(38)3-6-28(30)34(27)26-4-1-22(19-25(26)32(41)48-34)36-33(49)35-8-10-43-12-14-45-16-18-46-17-15-44-13-11-42-9-7-31(39)40/h1-6,19-21,37-38H,7-18H2,(H,39,40)(H2,35,36,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBKXKXVSETJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


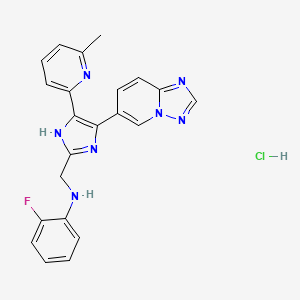
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)

